Acridone

Vue d'ensemble

Description

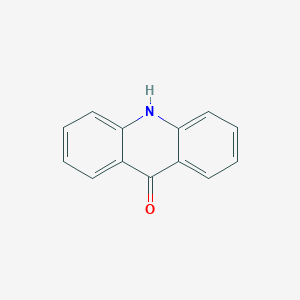

L’acridone est un composé organique basé sur le squelette de l’acridine, avec un groupe carbonyle en position 9. C’est une poudre jaune de formule chimique C13H9NO et de masse molaire 195,221 g·mol−1 . L’this compound est connue pour sa structure plane et est utilisée comme échafaudage pour divers composés synthétiques ayant des activités pharmacologiques diverses .

Méthodes De Préparation

L’acridone peut être synthétisée par plusieurs méthodes :

Réaction de condensation d’Ullmann : Elle implique la condensation de l’acide o-halobenzoïque avec des amines aromatiques en présence de cuivre, suivie d’une cyclisation intramoléculaire à l’aide d’acide sulfurique.

Chauffage de l’acide fénamique : L’this compound peut également être synthétisée en chauffant l’acide fénamique.

Production industrielle : Industriellement, l’this compound est produite par la fermeture de cycle de l’acide N-phénylanthranilique en présence d’acide sulfurique concentré.

Analyse Des Réactions Chimiques

L’acridone subit diverses réactions chimiques :

Oxydation : L’this compound peut être oxydée pour former des this compound-N-oxydes.

Réduction : La réduction de l’this compound peut conduire à la formation de dérivés de la dihydrothis compound.

Réactifs et conditions courants : Les réactifs courants comprennent l’acide sulfurique pour la cyclisation et les catalyseurs de cuivre pour les réactions de condensation.

Principaux produits : Les principaux produits comprennent les dérivés de l’this compound avec divers groupes fonctionnels, qui présentent différentes activités biologiques.

Applications de la recherche scientifique

L’this compound et ses dérivés ont un large éventail d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Anticancer Applications

Acridone derivatives have been extensively studied for their potential as anticancer agents. Their mechanism of action primarily involves intercalation with DNA, which disrupts cellular processes and induces apoptosis in cancer cells.

Case Studies and Findings

- This compound Derivatives and Drug Resistance : Research indicates that certain this compound derivatives can overcome multidrug resistance in cancer therapy by inhibiting ABC transporters. For instance, compounds targeting DNA topoisomerases have shown promising results in vitro against various cancer cell lines .

- Clinical Trials : Several this compound-based compounds have progressed to clinical studies, demonstrating significant cytotoxicity against cancer cells while minimizing adverse effects. These studies emphasize the need for novel drug designs to enhance therapeutic efficacy .

Antimicrobial Properties

This compound and its derivatives exhibit notable antibacterial and antifungal activities, making them valuable in treating infections caused by resistant strains.

Synthesis and Activity

- Synthesis of this compound Derivatives : Various synthetic routes have been developed for this compound derivatives, including Ullmann condensation and radical reactions. These methods yield compounds that display effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Antimicrobial Screening : In a comparative study, several synthesized this compound derivatives were screened for their antimicrobial properties. Compounds such as 9-acridone-N-acetic acid demonstrated significant antibacterial activity .

Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as antiviral agents.

Other Therapeutic Applications

Beyond anticancer and antimicrobial uses, acridones are being explored for their anti-inflammatory and antimalarial properties.

Research Insights

- Anti-inflammatory Effects : Some studies suggest that acridones can modulate inflammatory responses, providing a basis for their use in treating inflammatory diseases .

- Antimalarial Activity : Acridones have also been investigated for their efficacy against malaria parasites, adding to their versatility as therapeutic agents .

Mécanisme D'action

Le mécanisme d’action des dérivés de l’acridone implique :

Intercalation de l’ADN : Les dérivés de l’this compound peuvent s’intercaler dans l’ADN, perturbant sa fonction et conduisant à la mort cellulaire.

Inhibition enzymatique : Les dérivés de l’this compound peuvent inhiber des enzymes telles que la topoisomérase et la télomérase, qui sont essentielles pour la réplication de l’ADN et la division cellulaire.

Cibles moléculaires : Les dérivés de l’this compound ciblent diverses voies moléculaires, notamment l’inhibition de l’acétylcholinestérase et des protéines kinases.

Comparaison Avec Des Composés Similaires

L’acridone est comparée à d’autres composés similaires tels que :

Quinthis compound : La quinthis compound est un autre composé apparenté ayant des applications similaires dans les colorants et les pigments.

Caractéristiques uniques : La structure plane unique de l’this compound et sa capacité à former divers dérivés ayant des activités biologiques diverses la distinguent des autres composés similaires.

Activité Biologique

Acridone, a heterocyclic compound, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

Overview of this compound

This compound is characterized by a tetracyclic structure that allows for various substitutions, resulting in a wide range of biological activities. The compound's ability to intercalate with DNA and inhibit key enzymes makes it a valuable candidate for drug development.

Anticancer Activity

This compound derivatives have been extensively studied for their anticancer properties. Recent research has highlighted several compounds with notable cytotoxic effects against various cancer cell lines.

Key Findings

- N10-substituted this compound derivatives : These compounds were synthesized and evaluated for their effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231). Among them, compound 8f exhibited the highest activity with IC50 values of 4.72 μM and 5.53 μM against MCF-7 and MDA-MB-231, respectively .

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of AKT kinase, a critical pathway in cancer cell proliferation. Compounds 7f and 8f showed potent inhibition of AKT with IC50 values of 5.38 μM and 6.90 μM .

- Hybrid Systems : Studies have also explored hybrid systems combining acridones with other pharmacophores, enhancing their selectivity and potency against various cancer types .

Antimicrobial Activity

This compound derivatives have demonstrated significant antimicrobial properties against bacteria, fungi, and parasites.

Notable Research

- Broad-Spectrum Activity : this compound compounds exhibit antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans .

- Mechanisms : The antimicrobial action is believed to involve disruption of microbial DNA synthesis and interference with metabolic pathways .

Antiviral Properties

Research indicates that this compound derivatives may also possess antiviral activities.

Case Studies

- Inhibition of Viral Replication : Certain this compound derivatives have shown effectiveness in inhibiting the replication of viruses such as HIV and influenza through mechanisms involving DNA binding and enzyme inhibition .

- Potential Applications : These findings suggest potential applications in developing antiviral therapies targeting specific viral pathways .

Anti-inflammatory Effects

This compound compounds have been investigated for their anti-inflammatory properties.

Research Insights

- Inhibition of Inflammatory Mediators : Some studies report that acridones can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

- Clinical Implications : This property could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Summary Table of Biological Activities

| Biological Activity | Key Findings | Example Compounds | IC50 Values |

|---|---|---|---|

| Anticancer | Inhibition of AKT kinase | Compound 8f | 4.72 μM (MCF-7) |

| Antimicrobial | Broad-spectrum activity | Various acridones | Varies by strain |

| Antiviral | Inhibition of viral replication | Specific derivatives | Not specified |

| Anti-inflammatory | Reduction of cytokine production | Selected acridones | Not specified |

Propriétés

IUPAC Name |

10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEYVTFCMJSGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060371 | |

| Record name | 9(10H)-Acridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Acridone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20152 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

4.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14742234 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

578-95-0, 643-62-9 | |

| Record name | Acridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Acridinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9(10H)-Acridinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9(10H)-Acridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-acridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BK306GUQA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.